Xylidyl blue I
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Xylidyl Blue I often involves complex reactions, including the formation of complexes with metals such as magnesium, as shown in a study on the magnesium-xylidyl blue II complex, highlighting the analytical properties and reaction conditions of xylidyl blue with magnesium (Svoboda & Chromý, 1971).
Molecular Structure Analysis
The molecular structure of Xylidyl Blue I and related compounds has been explored through various spectroscopic and structural analysis methods. For example, the structure of blue luminescent compounds has been determined using X-ray crystallography, revealing insights into the molecular packing and interactions responsible for their luminescent properties (Wen-yu Yang et al., 2000).
Chemical Reactions and Properties
Xylidyl Blue I participates in complex formation reactions, significantly influencing its analytical applications. A study on the uranium-Xylidyl Blue I complex demonstrated its use in linear sweep polarography for uranium detection, highlighting the complex's strong adsorption and sensitivity (Zhao, Cai, & Li, 1987).
Physical Properties Analysis
The physical properties, including stability and luminescence of Xylidyl Blue I-related compounds, are crucial for their application in materials science. Compounds exhibiting blue phosphorescence with high quantum yields have been synthesized, demonstrating the importance of the molecular structure in achieving desired optical properties (Yi‐Ming Cheng et al., 2007).
Scientific Research Applications
Application 1: Spectrophotometric Detection of Magnesium
- Specific Scientific Field : Hematology and Histology .
- Summary of the Application : Xylidyl Blue I forms a purple complex with the magnesium ion in alkaline conditions . It is used for the spectrophotometric detection of magnesium .
- Methods of Application or Experimental Procedures : The concentration of magnesium is determined based on the absorbance of the Mg-Xylydil Blue-I complex solution using a spectrophotometer . The calculation of sample concentration is based on the formula A = Ԑ. b. C, where A is the absorbance, Ԑ is the molar absorptivity, b is the thickness of the cuvette, and C is the concentration .
- Results or Outcomes : The results showed that calculations based on molar absorptivity (Ɛ) can measure more significant serum magnesium than those calculated based on standard magnesium solutions . The accuracy value (d%) of the calculation formula uses Ɛ is 0.00 and the precision value (CV%) is 0.53 .
Application 1: Spectrophotometric Detection of Magnesium
- Specific Scientific Field : Hematology and Histology .
- Summary of the Application : Xylidyl Blue I forms a purple complex with the magnesium ion in alkaline conditions . It is used for the spectrophotometric detection of magnesium .
- Methods of Application or Experimental Procedures : The concentration of magnesium is determined based on the absorbance of the Mg-Xylydil Blue-I complex solution using a spectrophotometer . The calculation of sample concentration is based on the formula A = Ԑ. b. C, where A is the absorbance, Ԑ is the molar absorptivity, b is the thickness of the cuvette, and C is the concentration .
- Results or Outcomes : The results showed that calculations based on molar absorptivity (Ɛ) can measure more significant serum magnesium than those calculated based on standard magnesium solutions . The accuracy value (d%) of the calculation formula uses Ɛ is 0.00 and the precision value (CV%) is 0.53 .
Application 1: Spectrophotometric Detection of Magnesium
- Specific Scientific Field : Hematology and Histology .
- Summary of the Application : Xylidyl Blue I forms a purple complex with the magnesium ion in alkaline conditions . It is used for the spectrophotometric detection of magnesium .
- Methods of Application or Experimental Procedures : The concentration of magnesium is determined based on the absorbance of the Mg-Xylydil Blue-I complex solution using a spectrophotometer . The calculation of sample concentration is based on the formula A = Ԑ. b. C, where A is the absorbance, Ԑ is the molar absorptivity, b is the thickness of the cuvette, and C is the concentration .
- Results or Outcomes : The results showed that calculations based on molar absorptivity (Ɛ) can measure more significant serum magnesium than those calculated based on standard magnesium solutions . The accuracy value (d%) of the calculation formula uses Ɛ is 0.00 and the precision value (CV%) is 0.53 .
properties
IUPAC Name |
sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S.Na/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29;/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSHJHJGLORTGD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xylidyl blue I | |
CAS RN |
14936-97-1 | |
Record name | Xylidyl blue I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014936971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 3-[[3-[[(2,4-dimethylphenyl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]-4-hydroxybenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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